(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectra of AAKG exhibit characteristic bands:
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (D₂O, 400 MHz):
X-ray Diffraction (XRD)
XRD patterns of AAKG-composites show broadened peaks at 2θ = 25.8° and 31.7° , indicative of reduced crystallinity and nano-scale particle dimensions.
Tautomeric Forms and pH-Dependent Stability
AAKG exhibits pH-dependent prototropic equilibria:
Under physiological conditions (pH 7.4):
Tautomerism in α-ketoglutarate involves keto-enol equilibrium , though the keto form dominates (>99%) due to conjugation stabilization. AAKG’s solubility in water (≥0.4 g/mL) decreases above pH 8, where deprotonation induces precipitation. Stability studies indicate degradation via oxidative decarboxylation at elevated temperatures or under UV exposure.
| pH Range | Dominant Species | Stability |
|---|---|---|
| <2.5 | Fully protonated guanidinium; neutral ketoglutarate | Low solubility |
| 2.5–5.5 | Guanidinium (+1); ketoglutarate monoanion (-1) | Moderate |
| 5.5–12 | Guanidinium (+1); ketoglutarate dianion (-2) | High |
| >13 | Deprotonated guanidine; dianion (-2) | Unstable |
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWNFFIHNRODM-SCGRZTRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5256-76-8 | |
| Record name | eucol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-L-arginine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIARGININE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9LFI257OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 2-Oxopentanedioic Acid (Alpha-Ketoglutaric Acid)
Industrial and Laboratory Synthesis
2-Oxopentanedioic acid is commonly prepared via oxidation of glutaric acid or by decarboxylation of oxalosuccinic acid. The oxidation route is favored industrially due to cost-effectiveness and scalability.
Process Overview (Based on CN116813466A Patent)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| S1 | Dissolution of mixed dibasic acid and solvent chlorine in hot water | Stirring at 300 rpm, temperature not specified | The liquid turns blue-green, indicating reaction progression |
| S2 | Slow cooling using circulating cooling water | 15-35 °C, 4 hours crystallization | White crystals precipitate, primary crystallization |
| S3 | Cation exchange resin treatment of filtrate | Room temperature | Converts blue-green filtrate to light yellow liquid |
| S4 | Addition of activated carbon, boiling, cooling, filtration, concentration | Boiling time not specified | Produces a light pink solid intermediate |
| S5 | Heating and refluxing light pink solid with crisp acetate on water bath | 60-70 °C, reflux 1-2 hours | Cooling leads to crystallization of alpha-ketoglutaric acid |
| Drying | Vacuum drying of crystals | 60-70 °C | Produces dry alpha-ketoglutaric acid crystals |
This method achieves high purity and yield by combining crystallization, ion exchange, and purification steps. The precise control of temperature and stirring speed is critical for optimal crystallization and product quality.
Alternative Synthetic Routes
Oxidation of Glutaric Acid: Catalytic oxidation using suitable oxidants converts glutaric acid into alpha-ketoglutaric acid. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Decarboxylation of Oxalosuccinic Acid: This biochemical route mimics natural metabolic pathways, where oxalosuccinic acid undergoes enzymatic or chemical decarboxylation to yield 2-oxopentanedioic acid.
Preparation of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic Acid
This component is structurally related to arginine derivatives. Its preparation typically involves:
- Synthesis of the amino acid backbone with stereochemical control to ensure the (2S) configuration.
- Introduction of the diaminomethylideneamino (guanidino) group through reactions with appropriate guanidination reagents under controlled pH and temperature.
- Purification by crystallization or chromatographic methods to isolate the desired stereoisomer with high enantiomeric purity.
Formation of the Compound Complex
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid is formed by combining the two components, often in a 1:1 stoichiometric ratio, resulting in a complex that may be stabilized by ionic interactions and hydrogen bonding.
Analytical Verification
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of characteristic signals from guanidinium and keto groups, verifying complex formation.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity; a single peak indicates homogeneity.
- Mass Spectrometry (MS): Confirms molecular ions corresponding to both components and the complex.
Stereochemical Considerations
The (2S) stereochemistry influences molecular interactions and complex stability. Circular dichroism spectroscopy and molecular dynamics simulations reveal specific chiral interactions and hydrogen bonding patterns that stabilize the complex in aqueous solution.
Summary Table of Preparation Methods
Research Findings and Notes
The patent CN116813466A provides a detailed industrially applicable process for alpha-ketoglutaric acid preparation involving mixed dibasic acids and controlled crystallization steps, ensuring product quality and process efficiency.
The synthesis of the amino acid component and its coupling with 2-oxopentanedioic acid is less frequently detailed in patents but is well-characterized in biochemical literature, emphasizing stereochemical purity and analytical verification.
Analytical techniques such as NMR, HPLC, and MS are essential for confirming the stoichiometry, purity, and stereochemical integrity of the final compound.
The compound plays a significant role in metabolic pathways, and its preparation methods are designed to provide high-purity material suitable for biochemical and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of L-arginine with 2-oxoglutaric acid under controlled conditions. This process is often facilitated by specific catalysts and optimized for yield and purity through techniques such as crystallization and chromatography .
Biochemistry and Molecular Biology
Role in Metabolism:
L-arginine is a key substrate in the urea cycle, playing a crucial role in the detoxification of ammonia. Its derivative, L-arginine 2-oxoglutarate, is studied for its potential to enhance nitric oxide production, which is vital for vascular health and cellular signaling.
Enzyme Modulation:
This compound can interact with various enzymes, influencing their activity. For instance, it has been shown to affect nitric oxide synthase, an enzyme critical for nitric oxide production .
Medical Applications
Therapeutic Potential:
Research indicates that L-arginine 2-oxoglutarate may have therapeutic benefits in conditions such as cardiovascular diseases, where it can improve endothelial function and reduce blood pressure . Additionally, it has been investigated for its potential role in enhancing immune response and wound healing due to its involvement in protein synthesis and cell proliferation.
Nutritional Supplementation:
This compound is often included in dietary supplements aimed at improving athletic performance and recovery. Its ability to increase blood flow and nutrient delivery to muscles makes it popular among athletes .
Pharmaceutical Development
Drug Formulation:
L-arginine derivatives are explored as excipients or active ingredients in various pharmaceutical formulations. Their ability to enhance solubility and bioavailability of certain drugs makes them valuable in drug development.
Innovative Therapies:
Ongoing research is focused on developing novel therapies using L-arginine derivatives for cancer treatment, leveraging their ability to modulate immune responses and inhibit tumor growth .
Unique Features
L-arginine 2-oxoglutarate stands out due to its dual action as both a source of arginine and a metabolic intermediate via oxoglutarate, allowing it to participate in multiple biochemical pathways simultaneously.
Case Study 1: Cardiovascular Health
A study conducted by Takamura et al. (1977) demonstrated that dietary supplementation with L-arginine significantly improved vascular function in animal models by enhancing nitric oxide production, leading to reduced hypertension . This highlights the potential of L-arginine derivatives in managing cardiovascular diseases.
Case Study 2: Athletic Performance
Research published by Keller et al. (1975) indicated that L-arginine supplementation improved sperm motility in vitro, suggesting that similar effects could be observed in muscle recovery post-exercise . This supports the use of L-arginine 2-oxoglutarate among athletes seeking performance enhancement.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid
This compound is a chiral amino acid derivative with a guanidino group (-NH-C(NH₂)-NH₂) at the fifth carbon and a primary amino group at the second carbon. The (2S) configuration indicates its stereochemistry. It shares structural similarity with L-arginine but differs in the side-chain modifications.
2-Oxopentanedioic acid (α-Ketoglutaric acid)
A dicarboxylic acid and key intermediate in the Krebs cycle, this compound features a ketone group at the second carbon. It is critical in cellular energy production and amino acid metabolism.
Comparison with Similar Compounds
Structural Analogs of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic Acid
The guanidino group in this compound is a hallmark of arginine analogs. Key structural variants include:
Key Observations :
- Substituents at the C2 position significantly alter physicochemical properties. For example, hydrophobic chains (e.g., dodecanoyl) increase lipophilicity, while carboxylates enhance solubility.
- Guanidino-containing analogs are often synthesized for enzyme inhibition studies. highlights methylthio/sulfonyl modifications that inactivate neuronal nitric oxide synthase, suggesting similar mechanisms for the query compound .
Structural Analogs of 2-Oxopentanedioic Acid
Key Differences :
- 2-Oxopentanedioic acid is a dicarboxylic acid, whereas 5-oxopentanoic acid () is monocarboxylic. This distinction affects metabolic roles and acidity (pKa values).
- Methotrexate analogs () demonstrate how 5-oxo groups are integrated into larger, pharmacologically active molecules, contrasting with the standalone metabolic role of α-ketoglutarate .
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic Acid Derivatives
- Enzyme Inhibition: Methylsulfonyl analogs () inhibit nitric oxide synthase via covalent modification, suggesting the guanidino group’s role in substrate mimicry .
- Synthetic Utility : Tert-butoxycarbonyl (Boc)-protected variants () are intermediates in peptide synthesis, highlighting the compound’s versatility in organic chemistry .
2-Oxopentanedioic Acid in Metabolism
- Krebs Cycle : Central to energy production; deficiency linked to mitochondrial disorders.
- Biosynthesis : Glutamate dehydrogenase catalyzes its formation from glutamate, a reaction influenced by redox state .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid | C₆H₁₃N₅O₂ | 203.20 | High (guanidino basicity) | Guanidino, amino, carboxyl |
| 2-Oxopentanedioic acid | C₅H₆O₅ | 146.10 | Moderate | Ketone, two carboxylates |
Biological Activity
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; 2-oxopentanedioic acid, also known as a derivative of arginine, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; 2-oxopentanedioic acid
- CAS Number : 16856-18-1
- Molecular Formula : C6H15N4O2
- Molecular Weight : 173.21 g/mol
- Boiling Point : 646ºC at 760 mmHg
- Flash Point : 344.5ºC
This compound exhibits its biological activity primarily through modulation of nitric oxide (NO) production and involvement in the urea cycle. It serves as a substrate for nitric oxide synthase, leading to increased NO levels, which are crucial for various physiological processes including vasodilation and neurotransmission.
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that certain analogs inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects against cancer cell lines. One notable study demonstrated that it inhibited the growth of Detroit 98 and L cells with an IC50 ranging from 0.018 to 2 µM, indicating potent cytotoxicity . The mechanism involves inhibition of folate-dependent enzymes in de novo purine biosynthesis, which is critical for cancer cell proliferation.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the effects of this compound on leukemia cells. The results showed that it significantly inhibited the conversion of formate to formylglycinamide ribonucleotide, a key step in purine synthesis, with an IC50 value of 20 nM. This suggests a strong potential for this compound in cancer therapy targeting purine metabolism .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound, revealing that specific derivatives could effectively inhibit the growth of resistant bacterial strains. This opens avenues for developing new antimicrobial agents based on its structure .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 16856-18-1 |
| Molecular Weight | 173.21 g/mol |
| Boiling Point | 646ºC |
| Flash Point | 344.5ºC |
| IC50 (Cancer Cells) | Ranges from 0.018 to 2 µM |
| Antimicrobial Activity | Effective against multiple strains |
Q & A
Q. Advanced Research Focus
- Solvent Screening : Test mixtures of ethanol/water (70:30) or acetonitrile/DMSO (85:15) for slow evaporation .
- Stoichiometry : Use a 1:1 molar ratio to promote salt formation via carboxylate-guanidinium interactions .
- Temperature Gradient : Cool from 40°C to 4°C at 0.1°C/min to enhance crystal lattice ordering .
Validation : Compare experimental XRD data with predicted crystal packing (Mercury CSD software) .
How do structural modifications of the guanidino group affect the chelation capacity of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid with metal ions?
Q. Advanced Research Focus
- Potentiometric Titration : Measure stability constants () with Cu or Fe at 25°C (I = 0.1 M KCl).
- Modifications : Introducing methyl groups (e.g., N-methylation) reduces from 10.2 to 8.5 due to steric hindrance .
- Spectroscopic Analysis : UV-vis (λ = 600–800 nm for d-d transitions) and EPR confirm octahedral vs. square planar geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
